

Amentoflavone: A Cross-Study Comparative Analysis of its Antiviral Efficacy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Amentoflavone**

Cat. No.: **B1664850**

[Get Quote](#)

A comprehensive review of the existing literature positions **amentoflavone**, a naturally occurring biflavonoid, as a potent and broad-spectrum antiviral agent. This guide provides a comparative analysis of its efficacy against a diverse range of viruses, supported by available experimental data. Detailed methodologies from key studies are presented to allow for critical evaluation and replication of findings.

Amentoflavone, found in various medicinal plants such as Ginkgo biloba and St. John's wort, has demonstrated significant inhibitory activity against numerous viral pathogens in preclinical studies.^{[1][2]} Its multifaceted mechanism of action, targeting different stages of the viral life cycle, makes it a compelling candidate for further drug development. This guide synthesizes quantitative data from multiple studies to offer a clear comparison of **amentoflavone**'s antiviral performance across different viral families.

Comparative Antiviral Efficacy of Amentoflavone

The antiviral activity of **amentoflavone** has been evaluated against a variety of viruses, with inhibitory concentrations varying depending on the virus and the experimental setup. The following table summarizes the key quantitative data from a range of in vitro studies.

Virus Family	Virus	Cell Line	Assay Type	IC50 / EC50	CC50	Selectivity Index (SI)	Reference
Pneumoviridae	Respiratory Syncytial Virus (RSV)	HEp-2	Cytopathic Effect Assay	5.5 µg/mL (IC50)	>100 µg/mL	>18.2	[1][3][4]
Orthomyxoviridae	Influenza A virus	Not Specified	Not Specified	Significant Activity	Not Specified	Not Specified	[5]
Influenza B virus	Not Specified	Not Specified	Significant Activity	Not Specified	Not Specified	[5]	
Herpesviridae	Herpes Simplex Virus-1 (HSV-1)	Vero	Plaque Reduction Assay	17.9 µg/mL (EC50)	>100 µg/mL	>5.6	[5]
Herpes Simplex Virus-2 (HSV-2)	Vero	Plaque Reduction Assay	48.0 µg/mL (EC50)	>100 µg/mL	>2.1	[5]	
ACV-Resistant HSV-1 Strains	Vero	Plaque Reduction Assay	Significant Inhibition	Not Specified	Not Specified	[6]	
Retroviridae	Human Immunodeficiency Virus-1 (HIV-1)	Not Specified	Reverse Transcriptase Assay	119 µM (IC50)	Not Specified	Not Specified	[1]
Flaviviridae	Hepatitis C Virus (HCV)	Not Specified	Not Specified	Inhibitory Effect	Not Specified	Not Specified	[1]

Dengue Virus	Not Specified	NS5 RdRp Assay	1.3 μ M (IC50)	Not Specified	Not Specified	[1]
Picornaviridae	Coxsackievirus B3 (CVB3)	Raji	Not Specified	Inhibitory Effect	Not Specified	Not Specified [1]
Coronaviridae	SARS-CoV	Not Specified	3CLpro Proteolytic Assay	8.3 μ M (IC50)	Not Specified	Not Specified [1][7]
SARS-CoV-2	Not Specified	RdRp Assay	13.17 μ M (IC50)	Not Specified	Not Specified	[8]
Hepadnaviridae	Hepatitis B Virus (HBV)	HepG2- hNTCP- C4, PXB- cells	Not Specified	Dose-dependent inhibition	Not Specified	Not Specified [9]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/IC50 or CC50/EC50). A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

Detailed Experimental Protocols

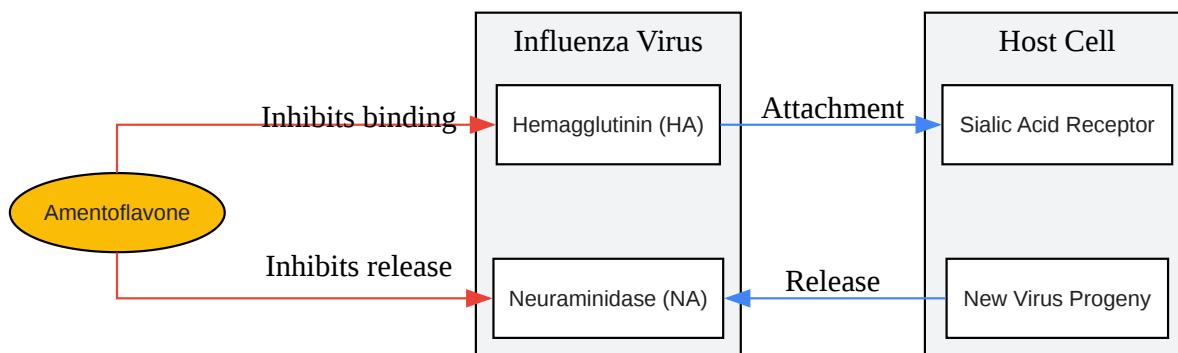
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies.

Respiratory Syncytial Virus (RSV) Inhibition Assay[3][4]

- Cell Line: Human larynx epidermoid carcinoma cells (HEp-2).
- Virus: Respiratory Syncytial Virus (RSV).
- Methodology: The antiviral activity was determined by a cytopathic effect (CPE) assay. HEp-2 cells were seeded in 96-well plates and infected with RSV. **Amentoflavone** was added at various concentrations. After incubation, the cells were observed for CPE, and the IC50 was calculated as the concentration of **amentoflavone** that inhibited 50% of the viral CPE.

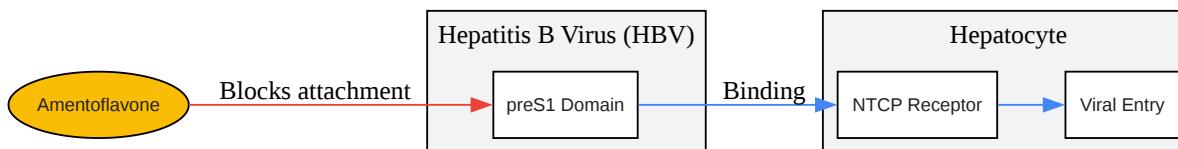
- Cytotoxicity Assay: The CC50 value was determined by treating uninfected HEp-2 cells with various concentrations of **amentoflavone** and assessing cell viability using a standard assay such as MTT.

Herpes Simplex Virus (HSV) Plaque Reduction Assay[5]

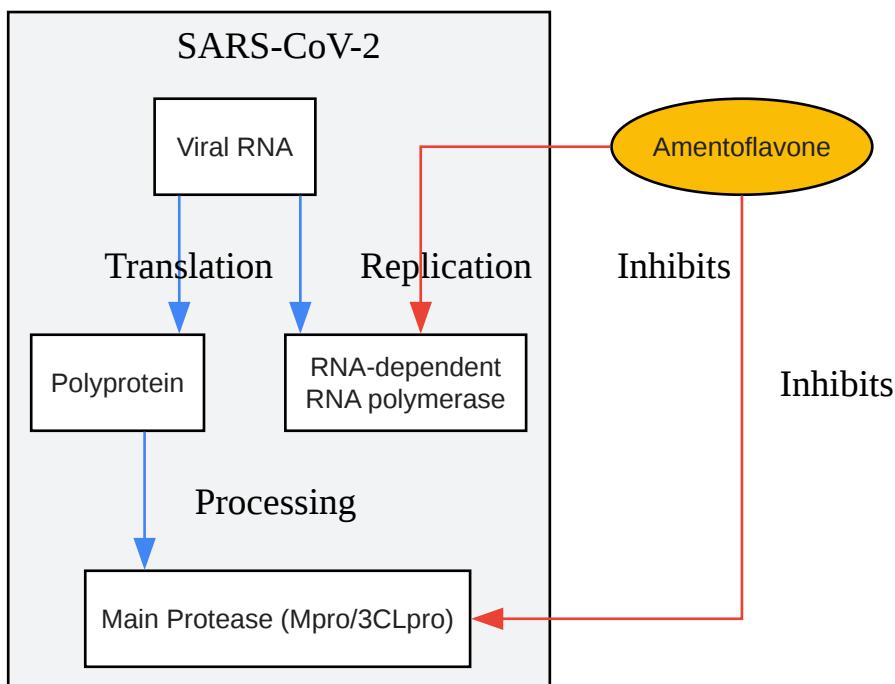

- Cell Line: African green monkey kidney cells (Vero).
- Viruses: Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2).
- Methodology: Vero cells were grown in 6-well plates and infected with HSV-1 or HSV-2. After a viral adsorption period, the medium was replaced with an overlay medium containing different concentrations of **amentoflavone**. The plates were incubated until plaques were visible. The plaques were then stained, counted, and the EC50 was calculated as the concentration of **amentoflavone** that reduced the number of plaques by 50% compared to the virus control.
- Cytotoxicity Assay: The CC50 was determined by exposing Vero cells to a range of **amentoflavone** concentrations and measuring cell viability.

SARS-CoV 3CLpro Proteolytic Activity Assay[1]

- Assay Type: In vitro enzymatic assay.
- Target: SARS-CoV 3C-like protease (3CLpro).
- Methodology: A fluorogenic peptide substrate was used to measure the proteolytic activity of recombinant 3CLpro. The assay was performed in the presence of varying concentrations of **amentoflavone**. The fluorescence intensity, which is proportional to the enzyme activity, was measured over time. The IC50 value was determined as the concentration of **amentoflavone** that inhibited 50% of the 3CLpro proteolytic activity.


Visualizing Mechanisms of Action

Amentoflavone's broad-spectrum antiviral activity stems from its ability to interfere with multiple stages of the viral life cycle. The proposed mechanisms of action for several viruses are depicted in the following diagrams.


[Click to download full resolution via product page](#)

Caption: **Amentoflavone**'s dual inhibition of Influenza virus attachment and release.

[Click to download full resolution via product page](#)

Caption: **Amentoflavone** inhibits HBV entry by targeting the preS1 domain.

[Click to download full resolution via product page](#)

Caption: **Amentoflavone** targets key enzymes in SARS-CoV-2 replication.

Conclusion

The compiled data from various independent studies strongly supports the broad-spectrum antiviral potential of **amentoflavone**. Its ability to inhibit a diverse range of viruses, including those of significant public health concern, underscores its promise as a therapeutic agent. While in silico and in vitro studies have laid a strong foundation, further in vivo studies are warranted to validate these findings and to assess the pharmacokinetic and safety profiles of **amentoflavone**.^{[7][10]} The detailed experimental protocols provided in this guide aim to facilitate the reproducibility of these findings and encourage further research into this promising natural compound. The consistent demonstration of antiviral activity across multiple studies highlights the robustness of **amentoflavone**'s efficacy and encourages its continued investigation in the fight against viral diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Potential of amentoflavone with antiviral properties in COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral activities of biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amentoflavone Inhibits HSV-1 and ACV-Resistant Strain Infection by Suppressing Viral Early Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amentoflavone derivatives significantly act towards the main protease (3CLPRO/MPRO) of SARS-CoV-2: in silico admet profiling, molecular docking, molecular dynamics simulation, network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amentoflavone inhibits hepatitis B virus infection via the suppression of preS1 binding to host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caringsunshine.com [caringsunshine.com]
- To cite this document: BenchChem. [Amentoflavone: A Cross-Study Comparative Analysis of its Antiviral Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664850#cross-study-validation-of-amentoflavone-s-antiviral-efficacy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com